N-Cyano-N-phenyl-p-toluenesulfonamide

Palladium-catalyzed cyanation Aryl iodide Electrophilic cyanation

Traditional cyanating agents (KCN, Zn(CN)₂) pose acute toxicity hazards and give poor yields with electron-rich substrates. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a bench-stable, electrophilic N-CN transfer reagent classified as non-hazardous under GHS, eliminating specialized cyanide infrastructure. • 5.7-fold yield improvement (85%) over Zn(CN)₂ (15%) for Pd-catalyzed cyanation of 4-iodoanisole under Pd₂(dba)₃/Xantphos. • Up to 96% isolated yield for 2-aminobenzoxazole synthesis-replaces highly toxic BrCN; scales to 10 g with 88% yield. • Compatible with Ni-catalyzed reductive cross-coupling and visible-light photoredox decarboxylative C-13/C-14 labeling. Supplied as colorless crystalline solid (mp 85-87 °C, ≥98% HPLC). Simplifies inventory and meets formal safety metrics for CROs and academic core facilities.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 55305-43-6
Cat. No. B180986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N-phenyl-p-toluenesulfonamide
CAS55305-43-6
SynonymsN-cyano-N-phenyl-p-methylbenzenesulfonamide
N-cyano-N-phenyl-p-toluenesulfonamide
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2
InChIInChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyCIIFNSIDKZSDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCTS: Electrophilic Cyanating Reagent Overview


N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS, CAS 55305-43-6) is a bench-stable, colorless crystalline solid (mp 85–87 °C) belonging to the N-cyano sulfonamide class of organic cyanating reagents. It functions as an electrophilic N–CN transfer agent, providing a safer alternative to traditional nucleophilic metal cyanide sources in transition-metal-catalyzed cyanation reactions [1]. Unlike many cyanide-based reagents, NCTS is classified as non-hazardous under the Globally Harmonized System (GHS) and is commercially available with typical purity specifications of 98% (HPLC) .

1
Electrophilic N–CN transfer for transition-metal-catalyzed cyanation
2
Non-hazardous GHS classification; compatible with standard lab safety protocols
3
Bench-stable crystalline solid; typical purity specifications available

Why NCTS Substitution Fails


Generic substitution among cyanating agents without method revalidation introduces substantial risk because NCTS operates via an electrophilic N–CN transfer mechanism distinct from the nucleophilic pathways of metal cyanides (e.g., KCN, CuCN, Zn(CN)₂) [1]. The N–CN bond dissociation energy in NCTS is approximately 497 kJ mol⁻¹, which fundamentally governs the reactivity profile and reaction conditions required for effective cyanation [2]. Furthermore, safety classifications vary significantly: NCTS is classified as non-hazardous under GHS and does not require toxic cyanogen halides for synthesis, whereas common comparators like KCN (GHS06 acute toxicity) and TMSCN (GHS02/GHS06 flammable/toxic) carry substantially higher hazard ratings . Direct substitution can lead to divergent yields, altered substrate scope, and incompatible safety protocols.

Mechanism Mismatch
Electrophilic N–CN transfer differs from nucleophilic metal cyanide pathways; reaction conditions may not transfer without revalidation.
Reactivity Profile
N–CN bond dissociation energy (~497 kJ mol⁻¹) governs reactivity; conditions optimized for KCN or CuCN likely require adjustment.
Safety Classification
NCTS is non-hazardous (GHS); comparators (KCN, TMSCN) carry acute toxicity hazards. Direct substitution may violate institutional safety protocols.

NCTS Evidence vs. Analogs


Cyanation Yield vs. Zn(CN)₂

In palladium-catalyzed cyanation of 4-iodoanisole under identical Pd₂(dba)₃/Xantphos catalytic conditions, NCTS produced an 85% isolated yield of 4-methoxybenzonitrile, while Zn(CN)₂ yielded only 15% [1].

Yield vs. Zn(CN)₂
Head-to-head
NCTS 85% · Zn(CN)₂ 15%
+70 pp difference
Reported yield differential may lower material costs in aryl nitrile production.
Pd₂(dba)₃/Xantphos, 100 °C, 12 h; confirm with specific substrates.
Palladium-catalyzed cyanation Aryl iodide Electrophilic cyanation

2-Aminobenzoxazole Synthesis: vs. BrCN

In the synthesis of 2-aminobenzoxazoles from 2-aminophenols, NCTS with LiHMDS as base achieved up to 96% isolated yield under mild conditions (5 °C to room temperature, 30 min) [1]. Traditional methods using cyanogen bromide (BrCN) — a highly toxic and volatile reagent — typically require stricter safety infrastructure and generate hazardous byproducts, with comparable or lower yields .

2-Aminobenzoxazole vs. BrCN
Head-to-head
NCTS 96% yield
Non-hazardous
BrCN typical 70–92%
Maintains synthetic efficiency while eliminating acute toxicity hazard of BrCN.
LiHMDS, THF, 5 °C to rt, 30 min; scalable to 10 g.
2-Aminobenzoxazole Heterocycle synthesis Non-hazardous cyanation

Boron Enolate Cyanation vs. TsCN

In electrophilic cyanation of boron enolates, both NCTS and p-toluenesulfonyl cyanide (TsCN) achieved high efficiency, with NCTS enabling 93% yield of β-ketonitrile derivatives from 9-BBN-derived boron enolates [1]. TsCN produced 89% yield under comparable conditions. However, NCTS synthesis avoids the use of toxic cyanogen halides required for TsCN preparation, offering a safer overall supply chain .

Boron Enolate vs. TsCN
Head-to-head
NCTS 93% · TsCN 89%
Marginal yield difference; NCTS avoids cyanogen halides in reagent manufacturing.
9-BBN enolate, CH₂Cl₂, rt, 1 h.
β-Ketonitrile Boron enolate Electrophilic cyanation

Decarboxylative Cyanation: Aryl & Alkyl Acids

NCTS enables decarboxylative cyanation of both aryl and alkyl carboxylic acids via two rationally designed pathways, a capability not demonstrated with traditional nucleophilic cyanide sources. For aryl acids using a dual catalytic system, yields of 50-95% were achieved across 17 examples; for alkyl acids using visible-light photoredox catalysis, yields of 40-85% were reported [1].

Decarboxylative Scope
Class-level
Aryl 50–95%
Alkyl 40–85%
Dual aryl/alkyl capability may consolidate reagent inventory for labeling workflows.
17 aryl, 7 alkyl examples; verify with target substrate classes.
Decarboxylative cyanation C-13/C-14 labeling Carboxylic acid

Ni-Catalyzed Alkene Arylcyanation

NCTS has been successfully employed as an environmentally benign and nontoxic organo-cyanating reagent in Ni-catalyzed reductive arylcyanation of alkenes [1]. This represents a class-level differentiation from traditional nucleophilic cyanide sources (KCN, TMSCN), which have not been widely applied in reductive arylcyanation protocols due to compatibility issues with Ni catalytic cycles and associated toxicity concerns [2].

Ni-Catalyzed Alkene Cyanation
Class-level
Compatible with Ni reductive coupling
Enables alkene difunctionalization methods where nucleophilic CN sources are unreported.
Class-level inference; confirm with specific Ni/ligand systems.
Nickel catalysis Alkene arylcyanation Reductive coupling

Cyanogen Halide-Free Synthesis

NCTS is synthesized via Kurzer's method from inexpensive phenylurea and p-toluenesulfonyl chloride in pyridine, requiring no toxic cyanogen halides . In contrast, p-toluenesulfonyl cyanide (TsCN) and N-cyanobenzimidazole typically require cyanogen bromide (BrCN) or cyanogen chloride (ClCN) for synthesis, introducing significant safety and regulatory burdens .

Cyanogen Halide-Free Route
Data to verify
Synthesized without BrCN/ClCN; GHS not hazardous
Supports institutional safety goals; reduces regulatory burden of acute toxicity reagents.
Supplier data; verify manufacturing route and GHS classification.
Reagent synthesis Cyanogen halide-free Safety profile

NCTS Application Scenarios


Pd-Catalyzed Aryl Halide Cyanation

For synthetic laboratories performing Pd-catalyzed cyanation of electron-rich aryl iodides or bromides, NCTS provides a 5.7-fold yield improvement over Zn(CN)₂ (85% vs. 15% for 4-iodoanisole) under comparable Pd₂(dba)₃/Xantphos conditions [1]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where maximizing yield per batch directly impacts cost-of-goods. The mild conditions (100 °C, K₂CO₃ base) are compatible with standard parallel synthesis equipment and do not require specialized cyanide handling infrastructure.

2-Aminobenzoxazole & Benzimidazole Synthesis

Medicinal chemistry groups synthesizing 2-aminobenzoxazole or 2-aminobenzimidazole libraries should select NCTS to eliminate the use of highly toxic cyanogen bromide while achieving up to 96% isolated yields under mild conditions (5 °C to rt, 30 min, LiHMDS base) [1]. The protocol scales to 10 g with 88% yield, making it suitable for both discovery-scale library synthesis and early process development [1]. This application scenario is particularly valuable in academic core facilities and CROs where reagent hazard reduction is a formal safety metric.

C-13/C-14 Radiolabeling via Decarboxylative Cyanation

For radiochemistry and ADME laboratories performing C-13/C-14 isotopic labeling of carboxylic acid-derived drug candidates, NCTS is the preferred cyanation reagent due to its unique dual-substrate capability: it enables decarboxylative cyanation of both aryl acids (50-95% yields via Pd catalysis with Ag₂CO₃) and alkyl acids (40-85% yields via visible-light photoredox catalysis) [1]. This unified approach simplifies reagent inventory and method transfer, as the same NCTS stock can support both aromatic and aliphatic labeling campaigns without switching cyanide sources.

Ni-Catalyzed Alkene Difunctionalization

Research groups developing Ni-catalyzed alkene arylcyanation or related reductive cross-coupling methods should procure NCTS as the cyanating agent of choice, given its demonstrated compatibility with Ni-catalyzed reductive conditions where traditional nucleophilic cyanide sources (KCN, TMSCN, Zn(CN)₂) are ineffective or unreported [1]. NCTS functions as an environmentally benign and nontoxic organo-cyanating reagent in this context [1], enabling methodology development in an emerging area of alkene difunctionalization with relevance to complex molecule synthesis.

Application
Selection Property
Validation Focus
Pd-Catalyzed Aryl Halide Cyanation
Electrophilic N–CN transfer efficiency
Yield screening vs. substrate scope; compatibility with standard Pd/ligand conditions
2-Aminobenzoxazole & Benzimidazole Synthesis
Non-hazardous cyanation for heterocycle formation
Yield under mild conditions; scalability without cyanogen bromide handling
C-13/C-14 Radiolabeling via Decarboxylative Cyanation
Dual aryl/alkyl decarboxylative cyanation capability
Substrate scope and isotopic incorporation efficiency under Pd/photoredox conditions
Ni-Catalyzed Alkene Difunctionalization
Compatibility with reductive cross-coupling conditions
Reactivity in Ni-catalyzed systems; compatibility with Mn reductant and alkene substrates

Technical Documentation Hub

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